Menin-MLL PPI Inhibition Potency: MI-136 vs. MI-463, MI-503, and Earlier-Generation Analogs
MI-136 inhibits the menin-MLL interaction with an IC50 of 31 nM as measured by fluorescence polarization, representing approximately a 2-fold reduction in potency compared to its direct structural descendants MI-463 (IC50 = 15.3 nM) and MI-503 (IC50 = 14.7 nM), but a 14-fold improvement over the earlier-generation inhibitor MI-2 (IC50 = 446 nM) [1]. Binding affinity determined by isothermal titration calorimetry (ITC) yields a Kd of 23.6 nM for MI-136, compared to 9.3 nM for MI-503 . The crystal structure of MI-136 bound to menin (PDB ID: 4X5Z, resolution 1.86 Å) confirms occupancy of the MLL-binding pocket and provides atomic-level validation of the binding mode [2].
| Evidence Dimension | Menin-MLL PPI inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | MI-463: IC50 = 15.3 nM; MI-503: IC50 = 14.7 nM; MI-2: IC50 = 446 nM |
| Quantified Difference | MI-136 is 2.0× less potent than MI-463/MI-503; 14.4× more potent than MI-2 |
| Conditions | Fluorescence polarization assay; recombinant menin and MLL peptide |
Why This Matters
MI-136's intermediate potency positions it as the scaffold from which more potent analogs were optimized, making it the appropriate reference compound for medicinal chemistry campaigns and pharmacophore validation studies.
- [1] Borkin D, He S, Miao H, et al. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. 2015;27(4):589-602. Figure 1A-C. View Source
- [2] RCSB Protein Data Bank. PDB ID: 4X5Z — Menin in complex with MI-136. Resolution: 1.86 Å. Deposited: 2014-12-06. View Source
